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Compound of Interest

Compound Name: Methyl 4-methoxy-3-nitrobenzoate

Cat. No.: B1583828

This guide provides an in-depth analysis of the spectroscopic data for Methyl 4-methoxy-3-
nitrobenzoate, a key chemical intermediate. Designed for researchers, scientists, and
professionals in drug development, this document offers a comprehensive examination of its
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Beyond a
simple presentation of data, this guide delves into the rationale behind spectral features,
providing a framework for structural elucidation and quality control.

Introduction: The Structural Significance of Methyl
4-methoxy-3-nitrobenzoate

Methyl 4-methoxy-3-nitrobenzoate is a substituted aromatic ester with the chemical formula
CoHoNOs. Its molecular structure, featuring a nitro group ortho to a methoxy group and para to
a methyl ester on a benzene ring, makes it a valuable precursor in organic synthesis. The
precise arrangement of these functional groups dictates the molecule's reactivity and potential
applications. Accurate spectroscopic characterization is therefore paramount to confirm its
identity, purity, and to understand its chemical behavior.

This guide will systematically explore the key spectroscopic techniques used to characterize
this molecule, offering both theoretical predictions and comparisons with experimental data
from related compounds where direct experimental data for the target molecule is not readily
available in public databases.
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Molecular Structure and Spectroscopic Correlation

The structural features of Methyl 4-methoxy-3-nitrobenzoate directly influence its
spectroscopic signatures. Understanding these correlations is fundamental to interpreting the
spectral data.

Caption: Molecular structure of Methyl 4-methoxy-3-nitrobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. While direct experimental spectra for Methyl 4-methoxy-3-nitrobenzoate are not
widely published, we can predict the expected chemical shifts and coupling patterns based on
the analysis of structurally similar compounds.

'H NMR Spectroscopy Analysis

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and
the methyl groups of the ester and methoxy functionalities.

Expected *H NMR Data:

Predicted Chemical o Coupling Constant
Protons . Multiplicity

Shift (6, ppm) (J, Hz)
Methoxy Protons (- )

~3.9-4.1 Singlet N/A
OCHs)
Ester Methyl Protons )

~3.9-4.0 Singlet N/A
(-COOCHs3)
Aromatic Proton (H-5) ~7.2-7.4 Doublet ~8-9
Aromatic Proton (H-6) ~7.9-8.1 Doublet of Doublets ~8-9, ~2-3
Aromatic Proton (H-2) ~8.2-8.4 Doublet ~2-3

Interpretation and Rationale:
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« Aromatic Region: The three aromatic protons are in different chemical environments and are
expected to give rise to three distinct signals.

o H-5: This proton is ortho to the electron-donating methoxy group and will be the most
shielded of the aromatic protons, thus appearing at the lowest chemical shift. It will be split
into a doublet by the adjacent H-6.

o H-6: This proton is ortho to the ester group and meta to the nitro group. It will be split into a
doublet of doublets by H-5 and H-2.

o H-2: This proton is ortho to the strongly electron-withdrawing nitro group, making it the
most deshielded aromatic proton, hence its downfield chemical shift. It will appear as a
doublet due to coupling with H-6.

 Aliphatic Region: The two methyl groups, being chemically non-equivalent, should appear as
two distinct singlets. The protons of the ester methyl group are typically slightly downfield
compared to the methoxy protons.

3C NMR Spectroscopy Analysis

The 3C NMR spectrum will provide insights into the carbon skeleton of the molecule.

Expected 3C NMR Data:
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Carbon Atom Predicted Chemical Shift (8, ppm)
Ester Carbonyl (C=0) ~164 - 166

Quaternary Carbon (C-4) ~155 - 158

Quaternary Carbon (C-3) ~140 - 142

Aromatic CH (C-6) ~132-134

Quaternary Carbon (C-1) ~128 - 130

Aromatic CH (C-2) ~125 - 127

Aromatic CH (C-5) ~115-117

Methoxy Carbon (-OCHs) ~56 - 58

Ester Methyl Carbon (-COOCHs) ~52-54

Interpretation and Rationale:

o Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and appears at a
characteristic downfield chemical shift.

o Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the
attached substituents.

o The carbon attached to the methoxy group (C-4) will be significantly deshielded.
o The carbon bearing the nitro group (C-3) will also be downfield.

o The remaining aromatic carbons will have shifts determined by their proximity to the
electron-donating and electron-withdrawing groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
The IR spectrum of Methyl 4-methoxy-3-nitrobenzoate will exhibit characteristic absorption
bands corresponding to the vibrations of its key functional groups.
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Experimental IR Data:

An available IR spectrum for Methyl 4-methoxy-3-nitrobenzoate shows several key
absorption bands.[1]

Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium Aromatic C-H Stretch
) Aliphatic C-H Stretch (from -

~2950-2850 Medium

OCHs and -COOCH:s)
~1730 Strong C=0 Stretch (Ester)
~1600, ~1480 Medium-Strong Aromatic C=C Stretch

Asymmetric and Symmetric N-
~1530, ~1350 Strong ]

O Stretch (Nitro group)
~1250 Strong C-O Stretch (Ester and Ether)

Interpretation and Causality:

e C=0 Stretch: The strong absorption band around 1730 cm~1 is a definitive indicator of the
ester carbonyl group. Its position reflects the electronic environment of the carbonyl, which is
part of a conjugated system.

» N-O Stretches: The two strong bands around 1530 cm~* and 1350 cm~! are characteristic of
the asymmetric and symmetric stretching vibrations of the nitro group, respectively. These
are crucial for confirming the presence of this functionality.

e C-O Stretches: The strong absorption around 1250 cm~1 is attributed to the C-O stretching
vibrations of both the ester and the methoxy ether linkage.

o Aromatic Vibrations: The bands in the 1600-1480 cm~! region are characteristic of the C=C
stretching vibrations within the benzene ring.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in structural elucidation.

Predicted Mass Spectrometry Data:

Based on its molecular formula (CoH9NOs), the predicted monoisotopic mass of Methyl 4-
methoxy-3-nitrobenzoate is 211.0481 g/mol .[2] The mass spectrum is expected to show a
molecular ion peak (M*) at m/z 211.

Expected Fragmentation Pattern:

The fragmentation of Methyl 4-methoxy-3-nitrobenzoate under electron ionization (El) is
expected to proceed through several key pathways:

[M - OCHs]*
[M]* - *NO2 [M - NO2J*
m/z 211 w‘ m/z 165
[M - COOCHs]™*
m/z 152

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for Methyl 4-methoxy-3-nitrobenzoate in
EI-MS.

e Loss of a Methoxy Radical: A common fragmentation pathway for methyl esters is the loss of
a methoxy radical (*OCHs), which would result in a fragment ion at m/z 180.

e Loss of a Nitro Radical: The loss of the nitro group (*NO2) is another expected fragmentation,
leading to a peak at m/z 165.

o Loss of the Ester Group: Cleavage of the ester group as a carbomethoxy radical (*COOCH:s)
would produce a fragment at m/z 152.
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Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, standardized experimental
protocols are essential.

NMR Data Acquisition

o Sample Preparation: Dissolve approximately 5-10 mg of Methyl 4-methoxy-3-
nitrobenzoate in about 0.6 mL of a deuterated solvent (e.g., CDCIs3) in a 5 mm NMR tube.

e Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
resolution and sensitivity.

e 1H NMR Acquisition:

o Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio.

o Integrate the signals to determine the relative number of protons.
o Analyze the coupling patterns to deduce the connectivity of the protons.
e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum. A larger number of scans will be necessary due
to the lower natural abundance of the 13C isotope.

o Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be
employed to differentiate between CH, CH2, and CHs groups.

IR Data Acquisition

o Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
often preferred for its simplicity and minimal sample preparation. A small amount of the solid
is placed directly on the ATR crystal.

o Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm~1).
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o Data Processing: Perform a background subtraction to remove atmospheric contributions
(e.g., COz, H20).

Mass Spectrometry Data Acquisition

o Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct
insertion probe for a solid or through a gas chromatograph (GC-MS) for a volatile compound.

« lonization: Utilize Electron lonization (El) at a standard energy of 70 eV to induce
fragmentation.

o Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion
and significant fragment ions.

Conclusion

The comprehensive spectroscopic analysis of Methyl 4-methoxy-3-nitrobenzoate, integrating
NMR, IR, and MS data, provides a robust framework for its structural confirmation and purity
assessment. While direct experimental data for this specific compound can be elusive in public
databases, a thorough understanding of the expected spectral features, supported by data
from analogous compounds, enables researchers to confidently identify and characterize this
important chemical intermediate. This guide serves as a valuable resource for scientists
engaged in synthesis, quality control, and drug development, ensuring the integrity of their
chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of Methyl 4-methoxy-3-nitrobenzoate]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1583828#spectroscopic-data-nmr-ir-ms-
for-methyl-4-methoxy-3-nitrobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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